STY-BODIPY

Description

Properties

IUPAC Name |

2,2-difluoro-4,6-dimethyl-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BF2N2/c1-14-12-15(2)23-19(14)13-18-11-10-17(24(18)20(23,21)22)9-8-16-6-4-3-5-7-16/h3-13H,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSMCBDAQPKMBB-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C=CC4=CC=CC=C4)C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)/C=C/C4=CC=CC=C4)C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

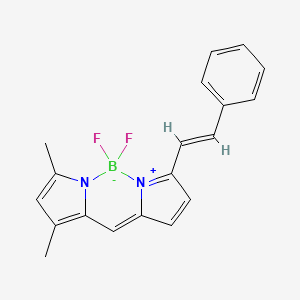

STY-BODIPY chemical structure and IUPAC name

An In-depth Technical Guide to STY-BODIPY: Structure, Properties, and Applications

Introduction

This compound, a styrene-conjugated boron-dipyrromethene (BODIPY) dye, is a specialized fluorogenic probe designed for the quantitative assessment of radical-trapping antioxidant (RTA) activity.[1][2][3] Its utility lies in a spectrophotometric approach to monitor the progress of inhibited autoxidations, offering a more accurate and mechanistically relevant alternative to simpler antioxidant assays.[4] This guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and application, and visual representations of key processes.

Chemical Structure and IUPAC Name

The unique chemical architecture of this compound, featuring a styrene (B11656) moiety conjugated to the BODIPY core, is central to its function as a probe for radical reactions.

Chemical Structure:

IUPAC Name: (E)-5,5-difluoro-1,3-dimethyl-7-styryl-5H-4λ⁴,5λ⁴-dipyrrolo[1,2-c:2',1'-f][1][2][4]diazaborinine.[3]

An alternative formal name is (T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-κN]difluoro-boron.[1]

Physicochemical and Photophysical Properties

The key properties of this compound are summarized in the tables below, providing essential data for its use in experimental settings.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| Synonyms | Styrene-BODIPY, Styrene-conjugated BODIPY | [1][3] |

| CAS Number | 2383063-37-2 | [1][3] |

| Molecular Formula | C₁₉H₁₇BF₂N₂ | [1][3] |

| Molecular Weight | 322.17 g/mol | [3] |

| Appearance | Solution in benzene (B151609) or methyl acetate (B1210297) | [1][3] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in benzene and methyl acetate (>1 mg/ml) | [1][3] |

Table 2: Photophysical Properties

| Property | Value | Conditions | Reference(s) |

| Absorbance Maxima (λmax) | 562 nm, 313 nm, 240 nm | In methyl acetate | [1] |

| 571 nm | Used for monitoring RTA assays | [3][5] | |

| Molar Extinction Coefficient (ε) | 97,235 M⁻¹cm⁻¹ | At 571 nm | [5] |

| Fluorescence Shift upon Oxidation | Shifts from ~565 nm (pseudo-red) to ~518 nm (green) | Upon reaction with peroxyl radicals | [6] |

| Excitation Wavelength (Oxidized form) | 488 nm | For STY-BODIPYox | [6] |

| Emission Wavelength (Oxidized form) | 518 nm | For STY-BODIPYox | [6] |

Experimental Protocols

Synthesis of this compound

General Procedure:

-

Condensation: 2,4-dimethylpyrrole (B27635) is reacted with cinnamaldehyde (B126680) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere. A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is added to facilitate the condensation to form the dipyrromethane intermediate. The reaction is typically stirred at room temperature for several hours.

-

Oxidation: An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, is added to the reaction mixture to oxidize the dipyrromethane to the corresponding dipyrromethene.

-

Boron Complexation: A base, typically triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is added to the mixture, followed by an excess of boron trifluoride diethyl etherate (BF₃·OEt₂). This step forms the stable BODIPY core.

-

Purification: The final product is purified using column chromatography on silica (B1680970) gel to yield the desired this compound dye.

Caption: General synthetic workflow for styryl-BODIPY dyes.

Radical-Trapping Antioxidant (RTA) Assay

This compound is employed as a signal carrier in the co-autoxidation of a hydrocarbon substrate (e.g., styrene or cumene) to determine the efficacy of radical-trapping antioxidants.[4][5] The assay monitors the loss of this compound's absorbance at approximately 571 nm as it is consumed by peroxyl radicals.

Materials:

-

This compound stock solution (in a suitable solvent like chlorobenzene).

-

Hydrocarbon substrate (e.g., styrene).

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN, or di-tert-butylperoxide).

-

Antioxidant compound to be tested.

-

Solvent (e.g., chlorobenzene).

-

UV-Vis spectrophotometer.

Protocol:

-

Prepare Reaction Mixture: In a cuvette, prepare a solution containing the hydrocarbon substrate (e.g., 3.5 M styrene), this compound (e.g., 10 µM), and the antioxidant at the desired concentration in the chosen solvent.

-

Initiate Reaction: Add the radical initiator to the mixture. The reaction is often carried out at an elevated temperature (e.g., 37°C or 70°C) to ensure a constant rate of radical generation.

-

Monitor Absorbance: Immediately place the cuvette in a temperature-controlled spectrophotometer and monitor the decrease in absorbance at 571 nm over time.

-

Data Analysis: The rate of this compound consumption is proportional to the rate of autoxidation. In the presence of an effective RTA, an inhibition period (τinh) will be observed where the absorbance remains stable. The length of this period and the rate of consumption after the period can be used to calculate the antioxidant's stoichiometric factor (n) and the inhibition rate constant (kinh).

Caption: Experimental workflow for the RTA assay.

Mechanism of Action in RTA Assay

The core of the assay is the reaction between this compound and peroxyl radicals (ROO•), which are the chain-carrying species in hydrocarbon autoxidation. The styrene moiety of this compound is susceptible to attack by these radicals, leading to the loss of conjugation and, consequently, the disappearance of its characteristic visible absorbance.

Caption: Competitive reaction pathways in the RTA assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. A Continuous Visible Light Spectrophotometric Approach To Accurately Determine the Reactivity of Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. iris.unito.it [iris.unito.it]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

Technical Guide to STY-BODIPY (CAS No. 2383063-37-2): A Probe for Quantifying Radical-Trapping Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

STY-BODIPY (Styrene-conjugated Boron-dipyrromethene) is a lipophilic, fluorogenic probe designed for the precise measurement of radical-trapping antioxidant (RTA) activity. Its application is central to the inhibited co-autoxidation assay, a robust method for determining the efficacy of antioxidants in environments that mimic biological membranes and other lipid-rich systems. This probe overcomes significant limitations of traditional antioxidant assays (e.g., DPPH, ABTS) by utilizing peroxyl radicals, the primary radical species involved in lipid peroxidation, and allowing for the determination of both the kinetics and stoichiometry of antioxidant reactions.

This guide provides a comprehensive overview of this compound, including its physicochemical properties, the principles of its application, detailed experimental protocols for various systems, and the interpretation of results.

Core Principles

The utility of this compound is based on its role as a "signal carrier" in a competitive oxidation reaction.[1] In a typical assay, a radical initiator generates peroxyl radicals at a constant rate within an oxidizable substrate (e.g., lipids, styrene). These peroxyl radicals can react with either the substrate, the this compound probe, or an added antioxidant.

The reaction of a peroxyl radical (ROO•) with the styryl moiety of this compound disrupts the molecule's π-conjugated system. This disruption leads to a quantifiable change in its spectroscopic properties: a decrease in its strong visible light absorbance and a shift in its fluorescence emission from red to green.[2]

When a radical-trapping antioxidant (ArOH) is introduced, it competes with this compound for the peroxyl radicals. An effective antioxidant will suppress the oxidation of this compound, creating an "inhibition period" or slowing the rate of its consumption. By monitoring the change in this compound's absorbance or fluorescence over time, one can derive the antioxidant's inhibition rate constant (kinh) and its stoichiometric factor (n), which is the number of peroxyl radicals trapped by each antioxidant molecule.[3][4]

Physicochemical and Spectroscopic Properties

This compound is characterized by its distinct chemical structure and reliable spectroscopic profile. These properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2383063-37-2 | [5][6] |

| Synonyms | Styrene-BODIPY, Styrene-conjugated BODIPY | [5][7] |

| IUPAC Name | (T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-κN]difluoro-boron | [5][6] |

| Chemical Formula | C₁₉H₁₇BF₂N₂ | [5] |

| Molecular Weight | 322.2 g/mol | [5][7] |

| Appearance | Typically supplied as a solution in benzene (B151609) or methyl acetate. | [5][6] |

| Purity | ≥98% | [5][7][8] |

| Solubility | Soluble in benzene, methyl acetate, chlorobenzene (B131634), DMSO. | [5][6][9] |

Table 2: Spectroscopic Properties of this compound

| Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) | Conditions / Notes | Source(s) |

| Absorbance Max (λmax) | 562 | Not specified | [5] | |

| 565 | Not specified | In DMSO/PBS for liposome (B1194612) assays | [9] | |

| 571 | 97,235 M⁻¹cm⁻¹ | Wavelength used for monitoring in many spectrophotometric assays. | [4] | |

| 591 | Not specified | Reported in some co-autoxidation studies. | [10] | |

| Fluorescence (Reduced Form) | Emission ~590 | Not specified | Emits a pseudo-red color. | [3] |

| Fluorescence (Oxidized Form) | Excitation: 488, Emission: 518 | Not specified | Emits a green color after reaction with peroxyl radicals. | [2] |

Experimental Protocols

This compound can be employed in various matrices, from simple organic solvents to complex liposomal and food-based systems. Below are detailed protocols for its most common applications.

Protocol 1: Inhibited Co-autoxidation in Organic Solvent (Spectrophotometric)

This protocol, adapted from the work of Shah, Shchepinov, and Pratt (2018), is ideal for determining the intrinsic reactivity of antioxidants in a non-polar environment.[3][9]

A. Materials:

-

Substrate: Cumene or Styrene (purified by passing through basic alumina)

-

Radical Initiator: 2,2′-azobis(isobutyronitrile) (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (MeOAMVN)

-

Probe: this compound stock solution (e.g., 2 mM in DMSO)

-

Antioxidant (RTA) of interest: Stock solution of known concentration in a suitable solvent (e.g., chlorobenzene, DMSO)

-

Solvent: Chlorobenzene

-

Equipment: Temperature-controlled UV-Vis spectrophotometer, quartz cuvettes.

B. Procedure:

-

Prepare a solution of the oxidizable substrate (e.g., cumene, ~2-4 M) in chlorobenzene in a quartz cuvette.

-

Equilibrate the solution to the desired temperature (typically 37 °C) in the spectrophotometer.

-

Blank the instrument with the substrate solution.

-

Add the radical initiator (e.g., 50 mM MeOAMVN) and the this compound probe (to a final concentration of ~10 µM).

-

Mix the solution thoroughly and allow it to equilibrate for 5-10 minutes.

-

Initiate data collection, monitoring the absorbance at the chosen wavelength (e.g., 565 nm) to establish the uninhibited rate of oxidation (Run).

-

Add a small aliquot of the antioxidant stock solution to the cuvette, mix quickly, and continue monitoring the absorbance.

-

The rate will decrease significantly upon addition of the RTA. This new, slower rate is the inhibited rate (Rinh). Continue data collection until the antioxidant is consumed and the absorbance begins to decrease at the uninhibited rate again.

C. Data Analysis:

-

Calculate the Inhibition Rate Constant (kinh):

-

kinh = (kp × [Substrate] × Run) / (Rinh × [RTA])

-

Where:

-

kp is the known rate constant for the reaction of peroxyl radicals with the substrate.

-

[Substrate] is the concentration of the oxidizable substrate.

-

Run is the rate of this compound consumption in the absence of the RTA.

-

Rinh is the initial rate of this compound consumption in the presence of the RTA.

-

[RTA] is the concentration of the antioxidant.

-

-

-

Calculate the Stoichiometric Factor (n):

-

n = (Ri × τ) / [RTA]

-

Where:

-

Ri is the rate of radical initiation (determined separately).

-

τ is the duration of the inhibition period (the time until the rate returns to Run).

-

-

Protocol 2: Fluorescence-Enabled Inhibited Autoxidation (Fenix) in Liposomes

This method assesses antioxidant activity within a lipid bilayer, providing a more biologically relevant context.[11]

A. Materials:

-

Lipids: Egg L-α-phosphatidylcholine (Egg-PC)

-

Buffer: 10 mM Phosphate-buffered saline (PBS), pH 7.4

-

Radical Initiator: MeOAMVN

-

Probe: this compound stock solution (2 mM in DMSO)

-

Antioxidant (RTA) of interest.

-

Equipment: Extruder with polycarbonate membranes (100 nm pore size), temperature-controlled cuvette-based spectrophotometer or fluorescence plate reader.

B. Procedure:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion. Briefly, dissolve Egg-PC in chloroform, evaporate the solvent to form a thin film, hydrate (B1144303) the film with PBS, and extrude the suspension through a 100 nm membrane.

-

Assay Setup: In a cuvette or microplate well, add PBS and the liposome suspension (final lipid concentration ~1-2 mM). Equilibrate to 37 °C.

-

Add this compound stock solution to a final concentration of ~5-10 µM.

-

Add the radical initiator MeOAMVN (final concentration ~50 µM).

-

Add the antioxidant of interest or a vehicle control.

-

Monitor the reaction by either:

-

Acquire data over time to determine the uninhibited and inhibited rates of probe oxidation.

C. Data Analysis:

-

Analysis is performed similarly to Protocol 4.1, using the rates of change in absorbance or fluorescence to calculate kinh and n.

Protocol 3: Inhibited Autoxidation in an Oil Matrix (Microplate Fluorometric)

This high-throughput method, developed by Suhag et al. (2024), is suitable for screening antioxidants in a food-relevant lipid matrix.[5]

A. Materials:

-

Substrate: Stripped Sunflower Oil (SSO), depleted of native antioxidants.

-

Radical Initiator: AIBN (50 mM stock).

-

Probe: this compound.

-

Reference Antioxidant: 2,2,5,7,8-pentamethyl-6-chromanol (B1683935) (PMC).

-

Equipment: Fluorescence microplate reader with temperature control (30 °C).

B. Procedure:

-

In the wells of a microplate, add the SSO substrate.

-

For inhibited wells, add the antioxidant of interest (e.g., PMC, final concentration ~3 µM). For uninhibited control wells, add a vehicle.

-

Add this compound to all wells.

-

Initiate the reaction by adding the AIBN initiator.

-

Place the plate in the reader pre-heated to 30 °C.

-

Monitor the formation of the oxidized this compound product by reading fluorescence at λex = 488 nm and λem = 518 nm at regular intervals.

C. Data Analysis:

-

The rate of fluorescence increase corresponds to the rate of oxidation. The uninhibited rate (Run) and inhibited rate (Rinh) are determined from the slopes of the kinetic curves. The length of the inhibition period (τ) is also measured. These parameters are then used to calculate the antioxidant's kinetic parameters as described previously.[5]

Visualized Workflows and Mechanisms

To clarify the core concepts, the following diagrams illustrate the reaction mechanism and experimental workflow.

References

- 1. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resolving the Role of Lipoxygenases in the Initiation and Execution of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Continuous fluorescence-based quantitative antioxidant assay using vegetable oil as an oxidizable substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cell biology of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Construction of a screening system for lipid-derived radical inhibitors and validation of hit compounds to target retinal and cerebrovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

STY-BODIPY: A Technical Guide for Researchers

This technical guide provides an in-depth overview of STY-BODIPY, a styrene-conjugated fluorogenic probe. It is intended for researchers, scientists, and professionals in drug development who are interested in its properties and applications, particularly in the assessment of radical-trapping antioxidant (RTA) activity.

Core Properties of this compound

This compound, also known as Styrene-BODIPY, is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. Its chemical structure incorporates a styrene (B11656) moiety, which is key to its function as a probe in antioxidant assays. The core physicochemical properties of this compound are summarized in the table below.

| Property | Data | Reference(s) |

| Chemical Formula | C₁₉H₁₇BF₂N₂ | [1][2][3][4] |

| Molecular Weight | 322.17 g/mol | [2][4] |

| Exact Mass | 322.1453 | [2] |

| Appearance | Solution in benzene (B151609) or methyl acetate | [3][5] |

| Maximum Absorbance (λmax) | 240, 313, 562 nm | [3][5] |

| Synonyms | Styrene-BODIPY, Styrene-Conjugated BODIPY | [2][3][5] |

Application in Radical-Trapping Antioxidant (RTA) Assays

This compound is primarily utilized as a fluorogenic probe to measure the activity of radical-trapping antioxidants.[1] The assay is based on the principle of co-autoxidation, where this compound and a hydrocarbon co-substrate are oxidized by peroxyl radicals generated from a radical initiator.[1] The consumption of this compound, which leads to a decrease in its characteristic absorbance or a shift in its fluorescence, is monitored over time.[3][4] In the presence of a radical-trapping antioxidant, the rate of this compound oxidation is diminished.[1] This inhibition period is directly related to the antioxidant's efficacy, allowing for the determination of kinetic and stoichiometric information about its radical-trapping ability.[1] This method is considered more reliable than many simpler antioxidant assays as it specifically uses peroxyl radicals, which are relevant in biological lipid peroxidation.[1]

Logical Workflow of the this compound Based RTA Assay

The following diagram illustrates the principle of the radical-trapping antioxidant assay using this compound.

References

- 1. A Continuous Visible Light Spectrophotometric Approach To Accurately Determine the Reactivity of Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

STY-BODIPY: A Technical Guide to Absorption and Emission Spectra for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the spectral properties of styryl-substituted Boron-Dipyrromethene (STY-BODIPY) dyes. This document provides a comprehensive overview of their absorption and emission characteristics, detailed experimental protocols for their analysis, and a visual representation of a key application in cellular imaging.

Core Photophysical Properties of this compound Dyes

This compound dyes are a class of fluorophores known for their sharp absorption and emission peaks, high molar extinction coefficients, and robust photostability. The introduction of styryl groups at the 3,5- or 2,6-positions of the BODIPY core extends the π-conjugated system, leading to a significant red-shift in both absorption and emission spectra compared to the parent BODIPY core.[1] This tunability makes them highly valuable for a range of applications, including bioimaging and photovoltaics.

The photophysical properties of this compound dyes can be further modulated by the number and electronic nature of substituents on the styryl rings. Electron-donating groups typically enhance fluorescence quantum yields and can lead to further bathochromic shifts. Conversely, the introduction of electron-withdrawing groups can lead to fluorescence quenching, a property that has been ingeniously exploited for the design of "turn-on" fluorescent probes.[2]

The following table summarizes the key absorption and emission data for a selection of this compound derivatives from the literature, providing a comparative overview of their spectral properties in various solvent environments.

Data Presentation: Spectral Properties of Selected this compound Derivatives

| Derivative Name/Structure | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Reference |

| Monostyryl BODIPY 1 | Acetonitrile | 580 | - | - | - | 0.008 | [3] |

| Distyryl BODIPY 2 | Acetonitrile | 650 | - | - | - | 0.1 | [3] |

| meso-substituted BODIPY 1 | THF | 500 | - | - | - | - | [1] |

| meso-substituted BODIPY 3 | THF | 512 | - | - | - | - | [1] |

| Distyryl-substituted BODIPY 2 | THF | 639 | - | - | - | - | [1] |

| Distyryl-substituted BODIPY 4 | THF | 653 | - | - | - | - | [1] |

| BODIPY derivative 1 | Acetonitrile | 494 | 512 | 18 | 38,019 | - | [4] |

| BODIPY derivative 2 | Acetonitrile | 500 | 514 | 14 | 56,234 | 0.148 | [4] |

| BODIPY derivative 3 | Acetonitrile | 512 | 514 | 2 | 47,863 | 0.031 | [4] |

Experimental Protocols

Measurement of Absorption and Emission Spectra

A detailed protocol for the characterization of the photophysical properties of this compound dyes is provided below.

1. Materials and Instrumentation:

-

This compound Dye: Synthesized and purified according to established literature procedures.

-

Solvents: Spectroscopic grade solvents (e.g., acetonitrile, THF, DMSO, toluene, methanol) are required. The choice of solvent can influence the spectral properties.

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning a wavelength range of at least 300-800 nm.

-

Fluorometer/Spectrofluorometer: Equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector. The instrument should allow for the recording of both excitation and emission spectra.

-

Quartz Cuvettes: 1 cm path length quartz cuvettes are standard for both absorption and fluorescence measurements.

2. Sample Preparation:

-

Stock Solution: Prepare a concentrated stock solution of the this compound dye in a suitable solvent (e.g., 1 mM in DMSO or THF).

-

Working Solutions: From the stock solution, prepare a series of dilutions in the desired spectroscopic solvent to a final concentration in the micromolar range (e.g., 1-10 µM). The concentration should be adjusted to have an absorbance value between 0.01 and 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

3. UV-Vis Absorption Spectroscopy:

-

Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Measurement: Record the absorption spectrum of the this compound working solution over the desired wavelength range.

-

Data Analysis: Determine the wavelength of maximum absorption (λabs). If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).

4. Fluorescence Spectroscopy:

-

Excitation: Excite the sample at its absorption maximum (λabs) determined from the UV-Vis spectrum.

-

Emission Spectrum: Record the fluorescence emission spectrum over a wavelength range that is red-shifted from the excitation wavelength.

-

Data Analysis: Determine the wavelength of maximum emission (λem). The Stokes shift can be calculated as the difference between λem and λabs.

5. Determination of Fluorescence Quantum Yield (ΦF):

-

The relative fluorescence quantum yield is often determined using a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).[4]

-

Procedure:

-

Measure the absorbance of both the this compound sample and the reference standard at the same excitation wavelength. The absorbance of both solutions should be kept below 0.1.

-

Measure the integrated fluorescence intensity (the area under the emission curve) of both the sample and the standard.

-

The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where:

-

Φref is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Mandatory Visualization: Experimental Workflow for Hypoxic Cell Imaging

The following diagram illustrates a typical experimental workflow for utilizing a 'turn-on' this compound fluorescent probe for imaging hypoxic cells. This process leverages the chemical reduction of a fluorescence-quenching group on the this compound molecule in the low-oxygen environment of hypoxic cells, leading to a significant increase in fluorescence intensity.

This comprehensive guide provides a foundational understanding of the spectral properties of this compound dyes and practical guidance for their experimental characterization and application. The inherent versatility and tunable nature of these fluorophores continue to position them as powerful tools in chemical biology and materials science.

References

- 1. Two-Photon Absorption Response of Functionalized BODIPY Dyes in Near-IR Region by Tuning Conjugation Length and Meso-Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A BODIPY-based ‘turn-on’ fluorescent probe for hypoxic cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, characterization, photophysical, and photochemical studies of BODIPY derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Properties of STY-BODIPY Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of styryl-substituted boron-dipyrromethene (STY-BODIPY) dyes. Renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical stability, this compound derivatives are invaluable fluorescent probes in various scientific disciplines, including bioimaging and materials science. Extending the conjugation of the BODIPY core with styryl groups facilitates a significant red-shift in their spectral properties, making them suitable for applications requiring longer wavelength excitation and emission, such as deep-tissue imaging.[1][]

Core Photophysical Properties: Excitation and Emission Maxima

The spectral characteristics of this compound dyes can be finely tuned through molecular modifications. The introduction of styryl groups at the 3 and 5 positions of the BODIPY core is a common strategy to shift the absorption and emission maxima to longer wavelengths.[3] The degree of this shift is influenced by the specific chemical structure of the styryl substituent and the polarity of the solvent.

Below is a summary of the excitation and emission maxima for several distyryl-BODIPY derivatives in various solvents. These compounds typically exhibit strong absorption in the 630-670 nm range.[3]

| Compound/Derivative Name | Solvent | Excitation Maxima (λ_ex) (nm) | Emission Maxima (λ_em) (nm) |

| Distyryl-BODIPY 1 | Toluene | 636 | 651 |

| Dichloromethane | 640 | 658 | |

| Acetonitrile | 638 | 656 | |

| Ethanol | 639 | 658 | |

| Distyryl-BODIPY 2 | Toluene | 637 | 652 |

| Dichloromethane | 640 | 658 | |

| Acetonitrile | 639 | 657 | |

| Ethanol | 640 | 659 | |

| Compound 1 [3] | Dichloromethane | 630 | 654 |

| Compound 2 (brominated) [3] | Dichloromethane | 637 | 660 |

| Compound 3 [3] | Dichloromethane | 650 | 674 |

| Compound 4 (brominated) [3] | Dichloromethane | 672 | 693 |

Note: The data for Distyryl-BODIPY 1 and 2 are derived from graphical representations in the source material and are approximate. The specific structures for Compounds 1-4 can be found in the cited literature.[1][3]

Experimental Protocols: Spectroscopic Characterization

Accurate measurement of the excitation and emission spectra is crucial for the effective application of this compound dyes.[] The following is a generalized protocol for the spectrofluorometric analysis of these compounds.

Objective:

To determine the maximum excitation and emission wavelengths of a this compound dye in a specific solvent.

Materials:

-

This compound dye sample

-

Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, toluene)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of the this compound dye.

-

Dissolve the dye in the chosen spectroscopic grade solvent to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

-

-

Working Solution Preparation:

-

Dilute the stock solution with the same solvent to a final concentration suitable for fluorescence measurements. The absorbance of the working solution at the excitation maximum should typically be between 0.05 and 0.1 to avoid inner filter effects.

-

-

Absorption Spectrum Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorption spectrum of the working solution over a relevant wavelength range (e.g., 400-800 nm).

-

Identify the wavelength of maximum absorbance (λ_abs_max). This will be used as the initial excitation wavelength for fluorescence measurements.

-

-

Emission Spectrum Measurement:

-

Transfer the working solution to a quartz cuvette and place it in the spectrofluorometer.

-

Set the excitation wavelength to the λ_abs_max determined in the previous step.

-

Scan the emission spectrum across a wavelength range longer than the excitation wavelength (e.g., λ_abs_max + 10 nm to 850 nm).

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_em).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the λ_em identified in the previous step.

-

Scan the excitation spectrum across a range of shorter wavelengths (e.g., 400 nm to λ_em - 10 nm).

-

The wavelength at which the excitation intensity is highest is the excitation maximum (λ_ex). For many BODIPY dyes, the excitation spectrum closely mirrors the absorption spectrum.

-

-

Data Analysis:

-

Record the λ_ex and λ_em values.

-

The Stokes shift can be calculated as the difference in nanometers between the excitation and emission maxima.

-

Application Workflow: Cellular Imaging

This compound dyes, with their long-wavelength spectral properties, are well-suited for live-cell imaging, as this reduces autofluorescence and increases tissue penetration.[] The following diagram illustrates a typical workflow for using a this compound probe for cellular imaging.

Caption: A generalized workflow for live-cell imaging using a this compound fluorescent probe.

This workflow outlines the key steps from preparing the biological sample to acquiring and analyzing the final fluorescence microscopy data.[4][5][6] The specific incubation times, probe concentrations, and imaging parameters need to be optimized for each cell type and experimental setup.[5]

References

- 1. Spectral Properties of Functional Distyryl Derivatives of BODIPY - ProQuest [proquest.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorescence Imaging: Unlocking the Secrets of Cellular Processes - lambertinstruments.com [lambertinstruments.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

Unveiling the Solvent-Dependent Fluorescence of STY-BODIPY Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique photophysical properties of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes, particularly their high fluorescence quantum yields and sharp emission spectra, have positioned them as powerful tools in cellular imaging, sensing, and photodynamic therapy. The introduction of a styryl group to the BODIPY core (STY-BODIPY) further extends the dye's conjugation, leading to a significant red-shift in its absorption and emission spectra, a feature highly desirable for biological applications to minimize autofluorescence and enhance tissue penetration. However, the fluorescence quantum yield of this compound dyes is not an intrinsic constant; it is profoundly influenced by the surrounding solvent environment. This technical guide provides an in-depth analysis of the fluorescence quantum yield of various this compound derivatives in different solvents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant mechanisms.

Data Presentation: Fluorescence Quantum Yield of this compound Derivatives

The fluorescence quantum yield (Φf) of this compound dyes is highly sensitive to solvent polarity. Generally, a decrease in fluorescence quantum yield is observed with an increase in solvent polarity. This phenomenon is attributed to the promotion of non-radiative decay pathways in more polar environments. The following tables summarize the quantitative data on the fluorescence quantum yield of various mono- and di-styryl BODIPY derivatives in a range of solvents.

Table 1: Fluorescence Quantum Yield (Φf) of Monostyryl-BODIPY Derivatives in Various Solvents

| This compound Derivative | Solvent | Fluorescence Quantum Yield (Φf) |

| Monostyryl BODIPY (Generic) | Methylene Chloride | 0.68 |

| Ethanol (B145695) | 0.61 | |

| Water (PBS) | 0.042 | |

| Boronic Acid Monostyryl BODIPY | Acetonitrile | 0.008 |

| Dimethylaminostyryl BODIPY | Toluene | High |

| Acetonitrile | Low |

Table 2: Fluorescence Quantum Yield (Φf) of Distyryl-BODIPY Derivatives in Various Solvents

| This compound Derivative | Solvent | Fluorescence Quantum Yield (Φf) |

| 3,5-Distyryl BODIPY (Generic) | Methylene Chloride | High |

| Ethanol | Moderate | |

| Water (PBS) | 0.013 | |

| Boronic Acid Distyryl BODIPY | Acetonitrile | 0.1 |

| 2,6-Diiodo-3,5-distyryl-BODIPY | Methylene Chloride | Low |

| Ethanol | Low | |

| Water (PBS) | Very Low |

Experimental Protocols: Measuring Fluorescence Quantum Yield

The determination of fluorescence quantum yield is a critical aspect of characterizing any fluorescent probe. The most common and reliable method is the comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Principle of the Comparative Method

The fluorescence quantum yield of a sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

Where:

-

Φf_std is the fluorescence quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

-

A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

Detailed Methodology

-

Selection of a Standard: Choose a suitable fluorescence standard with a known and stable quantum yield. The standard should have an absorption and emission profile that is reasonably close to that of the this compound sample. Commonly used standards include quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (Φf = 0.54), fluorescein (B123965) in 0.1 M NaOH (Φf = 0.95), and Rhodamine 6G in ethanol (Φf = 0.95).

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound sample and the chosen standard in the desired solvent.

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. It is crucial to work with optically dilute solutions, where the absorbance at the excitation wavelength is less than 0.1. This minimizes the inner filter effect, where the emitted fluorescence is reabsorbed by other dye molecules in the solution.

-

-

Spectroscopic Measurements:

-

UV-Vis Absorption Spectra: Record the absorption spectra of all prepared solutions using a UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength for each solution.

-

Fluorescence Emission Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each sample and standard solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. This should yield a linear relationship.

-

The slope of these plots represents the term (I / A) in the quantum yield equation.

-

Calculate the fluorescence quantum yield of the this compound sample using the equation provided above. For simplicity, if the same solvent is used for both the sample and the standard, the ratio of the refractive indices can be assumed to be 1.

-

Mandatory Visualization

Mechanism of a this compound-based 'Turn-On' Hypoxia Probe

This compound derivatives can be engineered to act as fluorescent probes for specific biological events. One such application is the detection of hypoxic conditions in cells. The following diagram illustrates the mechanism of a 'turn-on' fluorescent probe for hypoxia. In its native state, the presence of a nitro group on the styryl moiety quenches the fluorescence of the BODIPY core through a photoinduced electron transfer (PET) process. Under hypoxic (low oxygen) conditions, cellular reductases reduce the nitro group to an amino group. This transformation inhibits the PET process, leading to a restoration of the dye's fluorescence, thus "turning on" the signal.

Determining the Molar Extinction Coefficient of STY-BODIPY Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for accurately determining the molar extinction coefficient (ε) of styryl-BODIPY (STY-BODIPY) dyes. Characterized by their sharp absorption and emission peaks, high fluorescence quantum yields, and photostability, this compound dyes are invaluable fluorescent probes in biological imaging and sensing applications.[][2][3] An accurate determination of their molar extinction coefficient is paramount for quantitative assays, ensuring reproducibility and comparability of experimental data. This document outlines the theoretical basis, a detailed experimental protocol based on the Beer-Lambert law, and discusses critical considerations and potential challenges associated with these measurements.

Introduction to this compound Dyes and Molar Extinction Coefficient

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules known for their exceptional photophysical properties.[][3][4] The introduction of a styryl group to the BODIPY core results in a red-shift of the absorption and emission spectra, making this compound dyes suitable for applications requiring longer wavelength excitation.[5]

The molar extinction coefficient (ε), also known as molar absorptivity, is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength.[6][7] It is a crucial parameter for determining the concentration of a substance in solution using spectrophotometry. The value of ε is expressed in units of L·mol⁻¹·cm⁻¹.[7]

Theoretical Foundation: The Beer-Lambert Law

The determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert law.[6][8] This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[6][9] The mathematical expression of the Beer-Lambert law is:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

c is the molar concentration of the substance (mol·L⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

By measuring the absorbance of a series of solutions with known concentrations, the molar extinction coefficient can be determined from the slope of a plot of absorbance versus concentration.[10]

Caption: Relationship of variables in the Beer-Lambert Law.

Experimental Protocol for Determining the Molar Extinction Coefficient of this compound

This section provides a step-by-step methodology for the accurate determination of the molar extinction coefficient of a this compound dye.

Materials and Equipment

-

This compound dye of interest

-

High-purity solvent (e.g., spectroscopic grade ethanol, DMSO, or dichloromethane)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Micropipettes (calibrated)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

Experimental Workflow

Caption: Experimental workflow for extinction coefficient determination.

Detailed Procedure

-

Solvent Selection: Choose a solvent in which the this compound dye is highly soluble and stable. The solvent should also be transparent in the wavelength range of interest. Common solvents for BODIPY dyes include ethanol, methanol, dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO).

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount (e.g., 1-2 mg) of the this compound dye using a calibrated analytical balance.

-

Dissolve the weighed dye in a precise volume of the chosen solvent using a Class A volumetric flask to create a concentrated stock solution.

-

Calculate the exact molar concentration of the stock solution.

-

-

Preparation of a Dilution Series:

-

Perform a series of accurate serial dilutions of the stock solution to prepare at least five different concentrations.

-

The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.[9]

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up for the recommended time.

-

Set the spectrophotometer to scan a wavelength range that covers the expected absorption of the this compound dye.

-

Use a cuvette filled with the pure solvent as a blank to zero the instrument.

-

Measure the absorbance spectrum of the most concentrated solution to determine the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each of the prepared dilutions at λmax, starting from the most dilute to the most concentrated. Rinse the cuvette with the next solution to be measured before filling.

-

-

Data Analysis:

-

Plot the measured absorbance values (A) on the y-axis against the corresponding molar concentrations (c) on the x-axis.

-

Perform a linear regression analysis on the data points. The plot should yield a straight line passing through the origin, as predicted by the Beer-Lambert law.

-

The slope of the regression line will be equal to εl.

-

Calculate the molar extinction coefficient (ε) by dividing the slope of the line by the path length of the cuvette (l, typically 1 cm).

ε = Slope / l

-

Quantitative Data for this compound Dyes

The molar extinction coefficient of this compound dyes is highly dependent on their specific chemical structure and the solvent used. The following table summarizes reported values for some this compound derivatives.

| This compound Derivative | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| 3,5-distyrylBODIPY (2(a)) | CH₂Cl₂ | 637 | 46,000 |

| 3,5-distyrylBODIPY | Benzene | 646 | 46,200 |

| Derivative 4(a) | CH₂Cl₂ | 637 | 51,000 |

| Derivative 4(b) | CH₂Cl₂ | 695 | 52,100 |

| Derivative 4(c) | CH₂Cl₂ | 700 | 49,800 |

| Derivative 4(d) | CH₂Cl₂ | 670 | 48,900 |

Data compiled from World Scientific Publishing, 2019.[5]

Critical Considerations and Potential Challenges

-

Purity of the Dye: The accuracy of the determined extinction coefficient is highly dependent on the purity of the this compound dye. Impurities that absorb at the same wavelength will lead to erroneous results.

-

Solvent Effects: The choice of solvent can influence the absorption spectrum and the molar extinction coefficient. It is crucial to report the solvent used when stating an ε value.

-

Concentration Range: The Beer-Lambert law is only valid for a certain range of concentrations. At high concentrations, interactions between molecules can cause deviations from linearity.[10] It is important to work within the linear range of the assay.

-

Fluorescence Interference: this compound dyes are highly fluorescent. This can potentially interfere with absorbance measurements, especially in less sophisticated spectrophotometers. Using a spectrophotometer with a high-quality monochromator can minimize this issue.[11]

-

Photodegradation: Although BODIPY dyes are generally photostable, prolonged exposure to the spectrophotometer's light source can lead to photodegradation, especially for less stable derivatives. It is advisable to minimize the exposure time of the samples to the light beam.

-

Accurate Weighing and Dilutions: Precise and accurate preparation of the stock solution and the dilution series is critical for obtaining a reliable extinction coefficient.

Application in Drug Development: Fluorescent Labeling and Quantification

This compound dyes are often used to fluorescently label biomolecules such as proteins and antibodies for various applications in drug development, including immunoassays and cellular imaging. An accurate extinction coefficient is essential for determining the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

References

- 2. Synthesis and spectroscopic properties of some novel BODIPY dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]

- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. worldscientific.com [worldscientific.com]

- 6. edinst.com [edinst.com]

- 7. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 8. bellevuecollege.edu [bellevuecollege.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Virtual Labs [mas-iiith.vlabs.ac.in]

- 11. Method for measuring the extinction coefficient of fluorescing media within the emission band [opg.optica.org]

An In-depth Technical Guide to STY-BODIPY: Photophysical Properties and Fluorescence Lifetime Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The boron-dipyrromethene (BODIPY) class of fluorophores has garnered significant attention in various scientific fields due to their exceptional photophysical properties. These include high fluorescence quantum yields, sharp absorption and emission peaks, and excellent chemical and photostability. A notable derivative, STY-BODIPY (Styrene-BODIPY), has emerged as a versatile probe, particularly in the study of radical-trapping antioxidants and as a molecular rotor for viscosity sensing. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, its fluorescence lifetime characteristics, and detailed experimental protocols for its application.

Core Photophysical Properties of this compound

The photophysical characteristics of this compound are fundamental to its utility as a fluorescent probe. These properties can be influenced by the solvent environment, offering opportunities for sensing applications.

Solvatochromism

This compound and other BODIPY derivatives can exhibit solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. While some BODIPY dyes are relatively insensitive to solvent polarity, subtle changes in their photophysical parameters can be observed and utilized. For instance, the fluorescence quantum yield of some BODIPY derivatives has been shown to decrease with increasing solvent polarity.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of this compound and related derivatives in various solvents.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| This compound | Chlorobenzene | 571 | - | 97,235 | - | - |

| Sty-IBDP | Toluene | 603 | 618 | 7.9 x 10⁴ | 0.04 | 0.35 |

| Sty-IBDP | Acetonitrile | 603 | 621 | 8.0 x 10⁴ | 0.05 | 0.46 |

| Sty-IBDP | 2-MeTHF | 601 | 617 | 8.2 x 10⁴ | 0.05 | 0.44 |

Note: Data for this compound is limited in the literature; the table includes data for a closely related styryl-BODIPY derivative (Sty-IBDP) to provide a broader context of its photophysical behavior in different solvent environments.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of photon emission after photon absorption. It is determined relative to a standard with a known quantum yield.

Materials:

-

This compound solution of unknown quantum yield

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_F = 0.94)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., ethanol, ensuring it is the same for both the sample and the standard)

Procedure:

-

Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra for all prepared solutions and determine the absorbance at the excitation wavelength.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the this compound sample using the following equation:

Φ_F(sample) = Φ_F(standard) * (A_standard / A_sample) * (I_sample / I_standard) * (η_sample² / η_standard²)

Where:

-

A is the absorbance at the excitation wavelength

-

I is the integrated fluorescence intensity

-

η is the refractive index of the solvent

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.

Materials:

-

This compound solution

-

TCSPC instrument with a pulsed laser source (e.g., a picosecond diode laser)

-

Photomultiplier tube (PMT) detector

-

Data acquisition and analysis software

Procedure:

-

Prepare a dilute solution of this compound in the desired solvent.

-

Select an appropriate excitation wavelength from the pulsed laser source that corresponds to the absorption maximum of this compound.

-

Set the emission wavelength on the monochromator to the fluorescence maximum of this compound.

-

Acquire the fluorescence decay curve by collecting photons over a set period. The instrument measures the time difference between the laser pulse and the detection of an emitted photon.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer) at the same excitation wavelength.

-

Analyze the fluorescence decay data by fitting it to one or more exponential decay models, after deconvolution with the IRF. The software will provide the fluorescence lifetime(s).

Radical-Trapping Antioxidant (RTA) Activity Assay

This compound can be used as a signal carrier in co-autoxidation reactions to determine the reactivity of radical-trapping antioxidants.[1]

Materials:

-

This compound

-

Hydrocarbon co-substrate (e.g., styrene (B11656) or cumene)

-

Radical initiator (e.g., azobisisobutyronitrile, AIBN)

-

Radical-trapping antioxidant (RTA) to be tested

-

Solvent (e.g., chlorobenzene)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution containing the hydrocarbon co-substrate, this compound, and the radical initiator in the chosen solvent.

-

Initiate the autoxidation by heating the solution to a specific temperature (e.g., 37°C).

-

Monitor the decrease in absorbance of this compound at its absorption maximum (e.g., 571 nm) over time.[2] This decrease is due to the reaction of this compound with peroxyl radicals.

-

Introduce the RTA to the reaction mixture and continue to monitor the absorbance of this compound.

-

Determine the inhibition rate constant (k_inh) from the change in the rate of this compound consumption before and after the addition of the RTA.[2]

Visualizations: Workflows and Pathways

Experimental Workflow for Viscosity Measurement using a BODIPY-based Molecular Rotor

Caption: Workflow for viscosity measurement using a BODIPY-based molecular rotor.

Logical Relationship in Radical-Trapping Antioxidant (RTA) Assay

Caption: Principle of the radical-trapping antioxidant assay using this compound.

Conclusion

This compound is a powerful fluorescent probe with a range of applications stemming from its favorable photophysical properties. Its use as a molecular rotor for viscosity sensing and in assays to determine antioxidant activity highlights its versatility. By understanding its core characteristics and employing detailed experimental protocols, researchers can effectively leverage this compound to gain valuable insights in cellular biology, drug discovery, and materials science. The provided workflows and data serve as a foundational guide for the successful implementation of this compound in the laboratory.

References

The Inner Workings of STY-BODIPY: A Technical Guide to a Versatile Radical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling and oxidative stress, the detection of free radicals is paramount to understanding disease pathology and developing effective therapeutics. Among the arsenal (B13267) of available tools, fluorescent probes stand out for their sensitivity and ability to provide real-time, localized information. STY-BODIPY, a styrene-conjugated boron-dipyrromethene (BODIPY) dye, has emerged as a powerful and versatile probe for the detection of free radicals, particularly peroxyl radicals. This technical guide delves into the core mechanism of this compound's fluorescence as a radical probe, providing an in-depth understanding of its function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of this compound as a Radical Probe

The fluorescence of this compound as a radical probe is predicated on a "turn-off" to "turn-on" ratiometric signaling mechanism. In its native, unoxidized state, this compound exhibits a characteristic pseudo-red fluorescence. The core of its radical-sensing capability lies in the chemically reactive styryl moiety.

When this compound encounters a free radical, particularly a peroxyl radical (ROO•), an addition reaction occurs at the styryl group. This reaction disrupts the extended π-conjugation of the BODIPY fluorophore. The alteration in the electronic structure of the molecule leads to a significant blue shift in its fluorescence emission. Consequently, the probe's fluorescence changes from pseudo-red to a distinct green color. This ratiometric change, the ratio of green to red fluorescence, provides a quantifiable measure of radical activity.

dot

Caption: Reaction mechanism of this compound with a free radical.

Quantitative Data

The efficiency and reliability of this compound as a radical probe are underpinned by its distinct photophysical properties before and after oxidation. The following tables summarize the key quantitative data for this compound.

Table 1: Photophysical Properties of this compound and its Oxidized Form

| Property | This compound (Unoxidized) | Oxidized this compound | Reference |

| Absorption Maximum (λabs) | 562 nm, 571 nm, 591 nm | Not explicitly stated, but the change in conjugation suggests a shift to shorter wavelengths. | [1][2][3] |

| Emission Maximum (λem) | ~565 nm (pseudo-red) | ~518 nm (green) | [2] |

| Molar Extinction Coefficient (ε) | 97,235 M-1cm-1 at 571 nm | Not available | [4] |

| Fluorescence Quantum Yield (ΦF) | Not explicitly found for this compound. General BODIPY dyes have high quantum yields (often >0.8). | Not explicitly found. The disruption of the chromophore suggests a potentially lower quantum yield than the unoxidized form. |

Table 2: Reaction Kinetics of this compound with Free Radicals

| Radical Species | Rate Constant (k) | Experimental Conditions | Reference |

| Peroxyl Radicals (ROO•) | 141 M-1s-1 | Co-autoxidation with cumene | [3] |

| Other Radicals (e.g., •OH, O2•-) | Data not available | - |

Experimental Protocols

The primary application of this compound is in the Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay. This assay is a powerful method for determining the reactivity of antioxidants against peroxyl radicals.

Principle of the FENIX Assay

The FENIX assay is a competitive oxidation method. A co-oxidizable substrate (e.g., a lipid or hydrocarbon) is subjected to autoxidation initiated by a radical initiator. In this environment, this compound also undergoes oxidation, leading to a change in its fluorescence. When an antioxidant is introduced, it competes with the co-oxidizable substrate and this compound for the chain-carrying peroxyl radicals. The ability of the antioxidant to delay the oxidation of this compound is a direct measure of its radical-trapping activity.

dot

Caption: A typical workflow for the Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay.

Detailed Methodology for the FENIX Assay

1. Reagent Preparation:

-

This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in a suitable organic solvent such as chlorobenzene (B131634) or methyl acetate.

-

Co-oxidizable Substrate: Prepare a stock solution of the co-oxidizable substrate. For example, a 100 mM solution of 1-octadecene (B91540) in chlorobenzene.

-

Radical Initiator: Prepare a stock solution of a radical initiator. For example, a 200 mM solution of 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) in chlorobenzene.

-

Antioxidant Stock Solution: Prepare a stock solution of the antioxidant to be tested in a suitable solvent. The concentration will depend on the expected potency of the antioxidant.

-

Assay Buffer (for aqueous systems): If the assay is performed in an aqueous environment (e.g., with liposomes), prepare a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

2. Assay Procedure (Example in an organic solvent):

-

In a 96-well microplate, add the following to each well:

-

Co-oxidizable substrate (e.g., to a final concentration of 1 M).

-

This compound (e.g., to a final concentration of 10 µM).

-

Solvent (e.g., chlorobenzene) to the desired final volume.

-

For test wells, add the antioxidant at various concentrations. For control wells (uninhibited reaction), add the same volume of solvent.

-

-

Initiate the autoxidation by adding the radical initiator (e.g., AIBN to a final concentration of 50 mM).

-

Immediately place the microplate in a plate reader pre-heated to the desired temperature (e.g., 37 °C).

-

Monitor the fluorescence intensity at the emission wavelengths of both the unoxidized (~565 nm) and oxidized (~518 nm) forms of this compound over time. Use an excitation wavelength of approximately 488 nm.

3. Data Analysis:

-

For each well, calculate the ratio of the fluorescence intensity of the oxidized form to the unoxidized form (Green/Red ratio) at each time point.

-

Plot the Green/Red ratio as a function of time for both the uninhibited control and the antioxidant-containing samples.

-

From the resulting curves, determine the following parameters:

-

Inhibition period (τ): The time during which the oxidation of this compound is suppressed by the antioxidant. This is typically determined as the intercept of the tangent of the inhibited rate with the tangent of the uninhibited rate.

-

Rate of uninhibited oxidation (Runi): The slope of the curve for the control well after the initial lag phase.

-

Rate of inhibited oxidation (Rinh): The slope of the curve during the inhibition period in the presence of the antioxidant.

-

-

The inhibition rate constant (kinh) for the antioxidant can be calculated using the following equation: kinh = (Runi) / ([Antioxidant] * n) where [Antioxidant] is the concentration of the antioxidant and 'n' is the stoichiometric factor (the number of peroxyl radicals trapped by one molecule of the antioxidant).

Conclusion

This compound is a highly effective and versatile fluorescent probe for the detection of free radicals, particularly in the context of lipid peroxidation and antioxidant efficacy studies. Its ratiometric fluorescence response provides a robust and quantifiable measure of radical activity. The Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay, which utilizes this compound, offers a reliable and high-throughput method for screening and characterizing antioxidants. This technical guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to effectively employ this compound in their investigations of oxidative stress and the development of novel antioxidant therapies. Further research to determine the fluorescence quantum yields of both forms of this compound and its reactivity with a broader range of radical species will undoubtedly enhance its utility and application in the field.

References

- 1. A Continuous Visible Light Spectrophotometric Approach To Accurately Determine the Reactivity of Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photochemical Properties and Stability of BODIPY Dyes [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Theoretical Calculations of STY-BODIPY Spectral Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photochemical stability.[1] The introduction of styryl groups at the 3,5-positions of the BODIPY core, creating STY-BODIPY dyes, leads to a significant red-shift in their spectral properties, making them highly valuable for applications in bioimaging, sensing, and photodynamic therapy.[2][3][4] Understanding and accurately predicting the spectral properties of these dyes is crucial for the rational design of new probes with tailored characteristics. This technical guide provides an in-depth overview of the theoretical methods used to calculate the spectral properties of this compound dyes, supported by experimental data and detailed computational protocols.

Core Concepts in Theoretical Calculations

The spectral properties of this compound dyes are primarily investigated using quantum chemical calculations based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[5][6][7][8] These methods allow for the prediction of electronic absorption and emission spectra by calculating the energies of the ground and excited states of the molecule.

The general workflow for these calculations involves:

-

Ground State Geometry Optimization: The molecule's most stable three-dimensional structure in its electronic ground state (S₀) is determined using DFT. This is a critical step as the geometry of the molecule significantly influences its electronic properties.[7]

-

Excited State Calculations (Absorption): Starting from the optimized ground state geometry, TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption of light. This provides the theoretical absorption spectrum (λ_abs).[6]

-

Excited State Geometry Optimization: The geometry of the molecule in its first excited state (S₁) is optimized. The energy difference between the ground and excited state optimized geometries is important for understanding the Stokes shift.[2]

-

Excited State Calculations (Emission): From the optimized excited state geometry, TD-DFT is used to calculate the energy of the transition back to the ground state, which corresponds to the emission of light (fluorescence). This provides the theoretical emission spectrum (λ_em).[6]

Quantitative Spectral Data of this compound Derivatives

The following table summarizes experimentally determined and theoretically calculated spectral properties for various this compound derivatives from the literature. This data highlights the influence of different substituents on the absorption and emission maxima.

| Compound/Derivative | Solvent | Experimental λ_abs (nm) | Experimental λ_em (nm) | Calculated λ_abs (nm) | Calculated λ_em (nm) | Reference |

| This compound 1 | Toluene (B28343) | 580 | 602 | - | - | [9] |

| Acetonitrile | 575 | 598 | - | - | [9] | |

| Distyryl-BODIPY 2 | Toluene | 650 | 670 | - | - | [9] |

| Acetonitrile | 645 | 665 | - | - | [9] | |

| Quinoxaline-functionalized this compound (5i) | PBS | ~600 | ~620 (enhanced upon binding) | - | - | [10] |

| Dimethylaminostyryl BODIPY | - | - | - | (Details in reference) | (Details in reference) | [6] |

| Generic this compound | - | - | - | (Details in reference) | (Details in reference) | [5] |

Methodologies and Protocols

Experimental Protocol: Synthesis of this compound Dyes

A general and widely used method for the synthesis of styryl-BODIPY dyes is the Knoevenagel condensation.[9][10] This reaction involves the condensation of an α-methyl BODIPY derivative with an aromatic aldehyde.

Materials:

-

α-methyl BODIPY precursor

-

Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

-

Solvent (e.g., toluene, acetonitrile)

-

Base catalyst (e.g., piperidine (B6355638), pyrrolidine)

-

Dean-Stark apparatus (for azeotropic removal of water)

Procedure (Conventional Heating):

-

Dissolve the α-methyl BODIPY (1 equivalent) and the aromatic aldehyde (2.5 equivalents) in toluene in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

-

Add a catalytic amount of piperidine and pyrrolidine (B122466) (e.g., 0.25 mL each).

-

Reflux the mixture for several hours (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Procedure (Microwave-Assisted): [9][10]

-

Combine the α-methyl BODIPY, aromatic aldehyde, and catalyst in a microwave-safe reaction vessel.

-

Add a suitable solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture under microwave irradiation at a specific temperature and for a set time (e.g., 120 °C for 30 minutes).

-

After cooling, work up and purify the product as described in the conventional method.

Computational Protocol: TD-DFT Calculations

This protocol outlines the key steps for performing TD-DFT calculations to predict the spectral properties of this compound dyes.

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Procedure:

-

Molecule Building: Construct the 3D structure of the this compound molecule of interest using a molecular modeling program.

-

Ground State Optimization (DFT):

-

Functional Selection: Choose an appropriate DFT functional. Hybrid functionals like B3LYP and PBE0, or range-separated functionals like CAM-B3LYP and ωB97X-D are commonly used for BODIPY dyes.[7][11] The M06-2X functional has also been shown to be reliable.[6]

-

Basis Set Selection: Select a suitable basis set. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are often a good starting point. For higher accuracy, correlation-consistent basis sets like cc-pVTZ can be used.[11]

-

Solvent Model: To account for the effect of the solvent, use a polarizable continuum model (PCM) such as the Integral Equation Formalism PCM (IEFPCM) or the Conductor-like PCM (CPCM).[7]

-

Execution: Run the geometry optimization calculation. Ensure the calculation converges to a true minimum by performing a frequency calculation and confirming the absence of imaginary frequencies.

-

-

Vertical Absorption Calculation (TD-DFT):

-

Input: Use the optimized ground state geometry.

-

Method: Perform a TD-DFT calculation to compute the energies of the first few singlet excited states.

-

Output Analysis: The output will provide the excitation energies (in eV or nm) and the oscillator strengths for each transition. The transition with the highest oscillator strength typically corresponds to the main absorption peak (λ_abs).

-

-

Excited State Optimization (TD-DFT):

-

Input: Use the optimized ground state geometry as the starting point.

-

Method: Perform a geometry optimization for the first singlet excited state (S₁) using TD-DFT.

-

-

Vertical Emission Calculation (TD-DFT):

-

Input: Use the optimized first excited state geometry.

-

Method: Perform a TD-DFT calculation to compute the energy of the S₁ → S₀ transition.

-

Output Analysis: The calculated energy corresponds to the fluorescence emission maximum (λ_em).

-

Visualizations

Computational Workflow for this compound Spectral Properties

References

- 1. Accurate predictions of the electronic excited states of BODIPY based dye sensitizers using spin-component-scaled double-hybrid functionals: a TD-DFT ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08795A [pubs.rsc.org]

- 2. Synthesis and spectroscopic properties of some novel BODIPY dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical study of the photophysical processes of a styryl‐bodipy derivative eliciting an AND molecular logic gate response | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ijnc.ir [ijnc.ir]

- 9. Synthesis and Photophysics Characterization of Boronic Styril and Distyryl BODIPYs for Water-Based Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tailoring Spectral Response and First Hyperpolarizability of Aryl-Substituted BODIPY-Based ‘Push–Pull’ Chromophores: Influence of Medium and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Light and Solvent: A Technical Guide to the Solvatochromism of STY-BODIPY and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals